molecular formula C22H14ClFN2OS B215010 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

Cat. No. B215010
M. Wt: 408.9 g/mol
InChI Key: VWJZAFXHIVKUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one (abbreviated as CFI) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CFI is a spirocyclic compound that contains both an indole and a benzothiazepine moiety, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is not fully understood. However, it has been suggested that 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one may also inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. The anti-inflammatory activity of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one may be due to its ability to inhibit the NF-κB signaling pathway. The anticonvulsant activity of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one may be due to its ability to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In animal models, 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to exhibit anticonvulsant activity and reduce inflammation. However, the exact biochemical and physiological effects of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one are still being studied.

Advantages and Limitations for Lab Experiments

5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to exhibit anticancer, anti-inflammatory, and anticonvulsant activity, which makes it a versatile compound for studying various biological processes. However, there are also limitations to working with 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one. It is a complex compound that requires a multi-step synthesis, which can be time-consuming and costly. In addition, the mechanism of action of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one. One area of interest is to further elucidate the mechanism of action of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one. Understanding how 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one exerts its biological effects can help to design more effective experiments and potentially lead to the development of new therapies. Another area of interest is to study the pharmacokinetics of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one, including its absorption, distribution, metabolism, and excretion in the body. This information can help to optimize dosing and reduce the risk of toxicity. Finally, further studies are needed to determine the potential therapeutic applications of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one, including its efficacy in animal models and potential for clinical use.

Synthesis Methods

The synthesis of 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been reported in the literature. The method involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 4-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 2-mercaptobenzothiazole to form the benzothiazepine ring. The final step involves the reaction of the benzothiazepine intermediate with indole-3-carboxaldehyde to form 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one.

Scientific Research Applications

5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to exhibit anticonvulsant activity in animal models.

properties

Product Name

5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

Molecular Formula

C22H14ClFN2OS

Molecular Weight

408.9 g/mol

IUPAC Name

5-chloro-4//'-(4-fluorophenyl)spiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one

InChI

InChI=1S/C22H14ClFN2OS/c23-14-7-10-17-16(11-14)22(21(27)26-17)12-19(13-5-8-15(24)9-6-13)25-18-3-1-2-4-20(18)28-22/h1-12,25H,(H,26,27)

InChI Key

VWJZAFXHIVKUEH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=CC3(S2)C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC3(S2)C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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